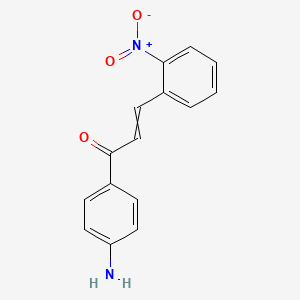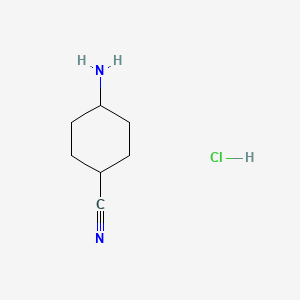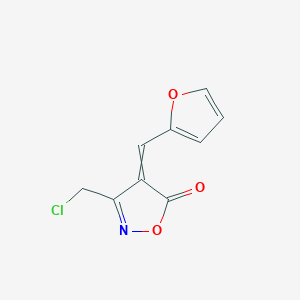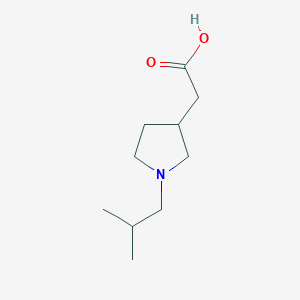![molecular formula C13H28Cl2N2 B1392414 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride CAS No. 1219957-63-7](/img/structure/B1392414.png)
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride
Übersicht
Beschreibung
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound with the molecular formula C13H28Cl2N2 . It falls under a class of compounds that are often used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride is represented by the formula C13H28Cl2N2 . The average mass of the molecule is 283.281 Da, and the monoisotopic mass is 282.162964 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride include its molecular formula (C13H28Cl2N2), average mass (283.281 Da), and monoisotopic mass (282.162964 Da) . More specific properties such as melting point, boiling point, and solubility are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Significance of Azepane-Based Motifs
Azepane-based compounds, including 1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride, demonstrate a broad range of pharmacological properties due to their high structural diversity. These compounds are pivotal in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA for treating various diseases. Their applications span across anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. Recent advancements in azepane-based compounds focus on developing less toxic, cost-effective, and highly active analogs. Structure-activity relationship (SAR) and molecular docking studies are crucial for identifying potential bioactive compounds and inspiring new designs for azepane-based drugs (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties of Azepanes
Research on seven-membered heterocyclic compounds, including azepine, azepanone, and azepane derivatives, has shown significant pharmacological and therapeutic implications. The synthesis and reactions of these compounds, often involving ring expansion of five or six-membered rings, lead to a variety of derivatives with potential biological activities. Despite considerable progress, the biological aspects of these compounds are less explored, indicating a vast area for future research. N-containing seven-membered heterocycles like azepanes hold substantial scope for developing novel therapeutic agents (Manvinder Kaur et al., 2021).
Eigenschaften
IUPAC Name |
1-(2-piperidin-2-ylethyl)azepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-6-11-15(10-5-1)12-8-13-7-3-4-9-14-13;;/h13-14H,1-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQVDSZZYHYQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)
![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)
![3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392341.png)
![4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392344.png)

![5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392346.png)
![3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392347.png)




